molecular formula C18H13FN4O2 B11192706 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11192706
M. Wt: 336.3 g/mol
InChI Key: JWSURHNOUVAXIM-UHFFFAOYSA-N
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Description

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-fluorophenyl group and a 3-methylphenyl group attached to the oxadiazole rings. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves a multi-step process. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

The uniqueness of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H13FN4O2

Molecular Weight

336.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H13FN4O2/c1-11-3-2-4-13(9-11)17-20-15(25-23-17)10-16-21-22-18(24-16)12-5-7-14(19)8-6-12/h2-9H,10H2,1H3

InChI Key

JWSURHNOUVAXIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F

Origin of Product

United States

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